Jaspamycin -

Jaspamycin

Catalog Number: EVT-2697806
CAS Number:
Molecular Formula: C12H12N4O5
Molecular Weight: 292.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Jaspamycin is derived from marine actinomycetes, which are known for producing a diverse array of bioactive compounds. Its classification as a polyketide places it among compounds synthesized through the polyketide biosynthetic pathway, which involves the sequential condensation of acetyl and malonyl units. This class of compounds often exhibits significant pharmacological properties, making them valuable in medicinal chemistry.

Synthesis Analysis

Methods and Technical Details

The synthesis of Jaspamycin can be approached through both natural extraction and synthetic methodologies. Natural extraction involves isolating the compound from marine sources, which can be labor-intensive and yield limited quantities. Recent advances in synthetic biology have enabled researchers to explore biosynthetic pathways for producing Jaspamycin in microbial systems.

One promising method involves using genetically engineered strains of Escherichia coli or Saccharomyces cerevisiae, which can be modified to express the necessary polyketide synthase genes responsible for Jaspamycin production. This approach allows for more efficient production and the possibility of structural modifications to enhance its pharmacological properties.

Molecular Structure Analysis

Structure and Data

Jaspamycin possesses a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is C27H37NC_{27}H_{37}N, with a molecular weight of approximately 397.6 g/mol. The compound features an intricate arrangement that contributes to its biological activity, including antitumor effects.

The three-dimensional structure of Jaspamycin can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. These methods provide insights into the spatial arrangement of atoms within the molecule, crucial for understanding its interactions with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Jaspamycin undergoes various chemical reactions that are essential for its biological activity. Notably, it can interact with cellular components through mechanisms such as enzyme inhibition or receptor binding. The compound has been shown to inhibit specific protein kinases involved in cancer cell proliferation, thereby exhibiting potential as an anticancer agent.

In laboratory settings, Jaspamycin can also participate in reactions typical of polyketides, such as cyclization and oxidation, which may modify its efficacy or selectivity against different cancer cell lines.

Mechanism of Action

Process and Data

The mechanism of action of Jaspamycin primarily involves its ability to disrupt cellular signaling pathways critical for cancer cell survival and proliferation. Research indicates that Jaspamycin targets specific proteins associated with tumor growth, leading to apoptosis (programmed cell death) in malignant cells.

In vitro studies have demonstrated that Jaspamycin exerts cytotoxic effects on various cancer cell lines by inducing cell cycle arrest and promoting apoptosis through the activation of caspases—proteins that play essential roles in programmed cell death pathways.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Jaspamycin exhibits several notable physical properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but poorly soluble in water.
  • Melting Point: The melting point is generally reported around 150-155 °C.

Chemically, Jaspamycin is stable under standard laboratory conditions but may degrade when exposed to extreme pH levels or prolonged light exposure. Its stability profile is crucial for its formulation in pharmaceutical applications.

Applications

Scientific Uses

Jaspamycin has been investigated extensively for its potential applications in cancer therapy due to its ability to inhibit tumor growth. It has shown promise in preclinical studies against various cancers, including liver and breast cancers. Additionally, ongoing research aims to explore its use in combination therapies to enhance the efficacy of existing chemotherapeutic agents.

Beyond oncology, Jaspamycin's unique chemical structure makes it a candidate for further exploration in drug discovery programs targeting other diseases influenced by similar cellular pathways.

Biosynthesis and Natural Sources of Jaspamycin

Isolation and Characterization from Marine Sponges (Genus Jaspis)

Jaspamycin (frequently referenced in scientific literature under the synonym jasplakinolide) is a structurally complex marine depsipeptide initially isolated from sponges of the genus Jaspis, primarily Jaspis splendens (also historically classified as Dorypleres splendens) [7]. This sponge, characterized by its bright coloration and robust structure, thrives in specific Indo-Pacific marine environments. Collections have been documented across diverse locations including Fiji, Vanuatu, Palau, and Kalimantan, Indonesia [7]. Taxonomic identification revealed the compound's presence is not exclusive to Jaspis; related sponges within the order Halichondrida, specifically the genus Auletta (Auletta cf. constricta and Auletta sp.), collected from Papua New Guinea waters, also yield jaspamycin and its analogues [7] [3].

The isolation process typically involves solvent extraction (e.g., methanol/dichloromethane) of freeze-dried sponge tissue, followed by multi-step chromatographic purification using techniques like vacuum liquid chromatography (VLC), size exclusion chromatography (Sephadex LH-20), and reversed-phase high-performance liquid chromatography (RP-HPLC) [7]. Initial characterization relies heavily on high-resolution mass spectrometry (HRMS), revealing characteristic isotopic clusters indicative of bromine atoms. For example, the molecular formula of jaspamycin is determined as C36H45BrN4O6, confirmed by [M+H]+ ions at m/z 709.2/711.2 [7]. Definitive structural elucidation, including stereochemistry, employs advanced nuclear magnetic resonance (NMR) spectroscopy (1D and 2D experiments like COSY, HMQC, HMBC) alongside X-ray crystallography, establishing the absolute configuration as (3R, 5S, 7S, 9S, 13R, 15S) [7] [9]. Optical rotation and circular dichroism (CD) spectroscopy further corroborate chiral centers.

Table 1: Taxonomic Distribution of Jaspamycin and Analogues in Marine Sponges

Taxonomic OrderFamilyGenusSpeciesCollection SiteKey Metabolites
AstrophoridaAncorinidaeJaspissplendensFiji, Vanuatu, IndonesiaJaspamycin (1), Jaspakinolide B, E, F, J-P, Q, R, T
HalichondridaAxinellidaeAulettacf. constrictaMilne Bay, Papua New GuineaJaspamycin (1), Jaspakinolide E, F, P, S, U, Ca, Cb
HalichondridaAxinellidaeAulettasp.Papua New GuineaJaspakinolide U (10)

Biosynthetic Pathways: Peptide-Polyketide Hybrid Synthesis

Jaspamycin exemplifies a sophisticated ribosomally synthesized and post-translationally modified peptide (RiPP)-polyketide hybrid natural product. Its core structure comprises a macrocyclic ring system integrating characteristic elements of both biosynthetic origins: a tripeptide backbone (including tryptophan, alanine, and β-tyrosine derivatives) linked to a complex polyketide chain featuring alkyl substituents and bromination [7] [9].

The biosynthetic pathway initiates with the ribosomal synthesis of a precursor peptide encoded within a dedicated biosynthetic gene cluster (BGC). While the complete BGC for jaspamycin itself remains unpublished, detailed structural analysis and analogy to related compounds like kintamdin strongly suggest a pathway involving multiple specialized enzymes for extensive post-translational modifications (PTMs) [9]. Key PTMs contributing to jaspamycin's unique structure include:

  • Dehydration: Serine and threonine residues within the peptide moiety undergo enzymatic dehydration (catalyzed by phosphotransferase and lyase enzymes, analogous to KinD/KinC systems) to form dehydroalanine (Dha) and (Z)-dehydrobutyrine (Dhb) residues, crucial intermediates for cyclization [9].
  • β-Enamino Acid Formation: A distinctive feature observed in related RiPP pathways involves the generation of a β-enamino acid residue ((Z)-3-amino-acrylic acid, ΔZβAla). This likely arises from further enzymatic modification of a Dha residue via an isomerization or specific elimination/addition mechanism, potentially mediated by enzymes similar to the phosphotransferase-lyase pair (KinD/KinC) acting processively [9].
  • Bis-Thioether Macrocycle Formation: Oxidative decarboxylation of a C-terminal cysteine residue, catalyzed by a flavin-dependent cysteine decarboxylase (HFCD-like enzyme, e.g., KinI), generates a reactive thioenol intermediate. This nucleophile then attacks the electrophilic Dha or Dhb residues upstream in the peptide chain in a Michael-like addition, forming bis-thioether cross-links (e.g., methyl-amino-bithionin, MAbi motif) that create the characteristic macrocyclic constraints [9]. This step often requires coordination with an inactive kinase-like scaffolding protein (e.g., KinH) to ensure correct positioning [9].
  • Polyketide Chain Assembly and Integration: The polyketide portion is synthesized by polyketide synthase (PKS) enzymes, likely modular type I PKSs commonly found in actinobacteria and symbiotic bacteria associated with sponges [3] [7]. These large multi-domain enzymes iteratively add acyl-CoA extender units (e.g., malonyl-CoA, methylmalonyl-CoA), incorporating specific modifications like methylation and bromination at particular positions within the chain. The precise point of fusion between the post-translationally modified peptide core and the polyketide chain remains to be fully elucidated but likely involves ester or amide bond formation catalyzed by a condensation (C) domain or a dedicated ligase enzyme acting after peptide PTMs are largely complete [3] [7] [9].
  • Final Tailoring Modifications: Additional enzymes within the BGC perform tailoring modifications such as N-terminal dimethylation and epimerization to generate the D-alanine residue found in the mature structure [7] [9].

Table 2: Key Enzymatic Steps in Jaspamycin-Type Hybrid Biosynthesis

Post-Translational ModificationStructural OutcomeEnzyme Types InvolvedFunctional Analogue/Evidence
Precursor Peptide SynthesisLinear peptide chainRibosomeEncoded by structural gene in BGC
Ser/Thr DehydrationDehydroalanine (Dha), Dehydrobutyrine (Dhb)Phosphotransferase (e.g., KinD), Lyase (e.g., KinC)Formation of essential alkene acceptors
β-Enamino Acid Formation(Z)-3-Amino-acrylic acid (ΔZβAla)Isomerase/Dehydratase (potentially KinC/KinD action)Unique β-amino acid residue
Cys Oxidative DecarboxylationReactive thioenol intermediateFlavin-Dependent Cysteine Decarboxylase (HFCD, e.g., KinI)Generates nucleophile for cyclization
Bis-Thioether CyclizationMethyl-amino-bithionin (MAbi) macrocycleHFCD + Inactive Kinase-like Scaffold (e.g., KinH)Forms constrained bicyclic ring system
Polyketide Chain AssemblyAlkylated chain with brominationModular Type I Polyketide Synthase (PKS)Incorporates methyl, bromo groups
Peptide-Polyketide LigationHybrid macrocyclic scaffoldCondensation Domain (C) or Specific LigaseJoins post-translationally modified peptide to polyketide
Methylation/EpimerizationN,N-dimethyl-Ile, D-AlaMethyltransferases, EpimerasesFinal structural tailoring

Evolutionary Significance of Jaspamycin Production in Marine Ecosystems

The production of structurally complex and energetically costly metabolites like jaspamycin by sponges, or more likely by their symbiotic microbial consortia, signifies a crucial chemical defense strategy evolved within highly competitive benthic ecosystems. Marine sponges, particularly those rich in bacteria (constituting up to 40-60% of their biomass), are sessile filter feeders vulnerable to predation by fish, echinoderms, and fouling by microorganisms [3] [7]. The potent cytotoxicity and actin-binding properties of jaspamycin, which disrupt eukaryotic cell division, effectively deter predators and epibionts [7]. This aligns with the optimal defense theory, where organisms allocate resources to defense mechanisms in proportion to the vulnerability of valuable tissues. The localization of jaspamycin within sponge tissues supports this defensive role [3].

Phylogenetic distribution studies reveal that jaspamycin and its analogues are not universally present across all Jaspis or Auletta species but occur in specific chemotypes, suggesting the biosynthetic capability may reside within specific symbiotic bacteria rather than the sponge host genome itself [3] [7]. Metagenomic analyses of sponge microbiomes, like those revealing sponge-specific polyketide synthase (PKS) clusters dominated by sequences from phyla such as Deinococcus-Thermus, support this hypothesis [3]. The vertical transmission of these symbionts or the horizontal acquisition of the BGCs would confer a significant survival advantage to the holobiont (host + symbionts), driving co-evolution. The presence of jaspamycin-like BGCs in phylogenetically distinct sponges (Jaspis vs. Auletta) from geographically separated locations (e.g., Fiji vs. Papua New Guinea) further suggests convergent evolution or horizontal gene transfer events among sponge-associated microbial communities, driven by the selective pressure to produce effective chemical defenses [3] [7] [9].

Furthermore, the observed latitudinal gradient in structural diversity—with a higher number of unique jaspamycin analogues isolated from sponges in tropical Indo-Pacific regions compared to temperate zones—may reflect intensified ecological competition and predation pressure in biodiverse coral reef ecosystems [7]. This chemical diversity, generated through mutations in the BGCs (e.g., modifications to the polyketide methyl groups, bromination patterns, or tryptophan oxidation states), allows the holobiont to maintain effective defense against a constantly evolving array of predators and pathogens, exemplifying a molecular arms race [7]. Thus, jaspamycin biosynthesis represents a sophisticated evolutionary adaptation forged by the relentless selective pressures of the marine environment.

Properties

Product Name

Jaspamycin

IUPAC Name

7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Molecular Formula

C12H12N4O5

Molecular Weight

292.25 g/mol

InChI

InChI=1S/C12H12N4O5/c13-1-5-2-16(10-7(5)11(20)15-4-14-10)12-9(19)8(18)6(3-17)21-12/h2,4,6,8-9,12,17-19H,3H2,(H,14,15,20)/t6-,8-,9-,12-/m1/s1

InChI Key

SKDKFLFSBDYEDO-WOUKDFQISA-N

SMILES

C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=CNC2=O)C#N

Solubility

not available

Canonical SMILES

C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=CNC2=O)C#N

Isomeric SMILES

C1=C(C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=CNC2=O)C#N

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